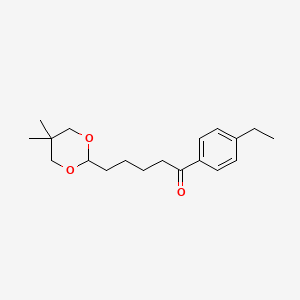

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone

Description

Overview of Substituted Valerophenones in Organic Chemistry

Substituted valerophenones represent a fundamental class of aromatic ketones that have garnered significant attention in organic chemistry due to their versatile synthetic utility and diverse applications. Valerophenone, systematically known as 1-phenyl-1-pentanone, serves as the parent compound for this chemical family, with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 grams per mole. The compound exhibits characteristic physical properties including a melting point of negative nine degrees Celsius, a boiling point ranging from 244 to 245 degrees Celsius, and a density of 0.975 grams per milliliter at 20 degrees Celsius.

The structural framework of valerophenones consists of a phenyl ring directly attached to a pentanone chain, creating an aromatic ketone system that demonstrates remarkable chemical stability and reactivity patterns. These compounds belong to the broader class of alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group. The fundamental importance of this chemical scaffold stems from its ability to undergo various chemical transformations, including nucleophilic substitution reactions, where nucleophiles attack electrophilic carbon centers, and electrophilic aromatic substitution reactions, where electrophiles are added to benzene rings followed by elimination steps to regenerate aromatic character.

Substituted valerophenones have found extensive applications across multiple industrial sectors. In pharmaceutical chemistry, these compounds serve as crucial intermediates in the synthesis of important pharmaceutical compounds such as ephedrine, phentermine, and amphetamine, which are widely used to treat medical conditions including obesity, attention deficit hyperactivity disorder, and other neurological disorders. The fragrance and flavor industry also utilizes valerophenone derivatives as components in various perfumes, soaps, and candles, providing sweet and floral aromatic profiles, while simultaneously employing them as flavoring agents in food and beverages.

The synthetic versatility of valerophenones extends to their role as highly effective solvents for resins, plastics, and polymers, making them valuable in the production of adhesives, coatings, and sealants. Additionally, these compounds serve as intermediates in the production of various chemicals such as pesticides, dyes, and herbicides, demonstrating their broad utility in industrial chemistry applications. The field of forensic science has also adopted valerophenones as legal standards in analyzing the presence of amphetamines in biological samples, utilizing them as reference standards in gas chromatography/mass spectrometry to identify and quantify amphetamine-like substances.

Discovery and Development of Dioxane-Substituted Ketones

The development of dioxane-substituted ketones emerged from the fundamental need for effective protecting group strategies in organic synthesis, particularly for carbonyl compounds that require protection during multi-step synthetic sequences. Dioxanes represent a class of heterocyclic acetals characterized by saturated six-membered rings containing two oxygen atoms, which are related to tetrahydrofuran through replacement of methylene groups with oxygen atoms. The systematic exploration of these protecting groups revolutionized synthetic methodology by providing chemists with reliable tools for temporary masking of reactive functional groups.

The formation of dioxane protecting groups typically involves the acid-catalyzed reaction of ketones with ethylene glycol derivatives, creating stable cyclic acetals that protect the carbonyl functionality from unwanted reactions during subsequent synthetic transformations. This methodology proves particularly valuable when ester functional groups require reduction without affecting ketone functionalities, as demonstrated in reactions where lithium aluminum hydride reduction can be performed selectively on esters while the ketone remains protected as a ketal. The protecting group can subsequently be removed through acid-catalyzed hydrolysis to regenerate the original ketone functionality.

Recent advances in protecting group methodology have introduced novel deprotection strategies, including the use of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate for deprotection of acetal or ketal-protected carbonyl compounds. This method demonstrates remarkable efficiency, achieving deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde in aqueous solution within five minutes at 30 degrees Celsius. Such developments highlight the continuous evolution of protecting group chemistry and its critical importance in modern synthetic organic chemistry.

The synthesis of dioxane-protected ketones typically employs mild reaction conditions that proceed within minutes even with electron-poor aromatic aldehydes and ketones. These reactions can be performed at room temperature in the presence of specific catalysts such as N-hydroxybenzenesulfonamide derivatives, in the absence of strong protonic acids, and in the presence of base systems like triethylamine. The mildness of these conditions represents a significant advantage, as acid-sensitive protecting groups such as O-tetrahydropyranyl, O-tert-butyldimethylsilyl, or N-tert-butoxycarbonyl remain unaffected during dioxane formation.

Historical Significance of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone

The compound this compound represents a sophisticated merger of valerophenone chemistry with advanced protecting group methodology, embodying decades of development in both areas of organic chemistry. This specific derivative exhibits a molecular weight of 304.43 grams per mole and is cataloged under the Chemical Abstracts Service number 898755-39-0, with a reported purity of 97 percent. The compound's systematic name reflects its complex structural architecture, incorporating both the characteristic valerophenone backbone and the dimethyl-substituted dioxane protecting group.

The historical development of this compound can be traced through the evolution of protecting group strategies that emerged from the fundamental challenges encountered in complex organic synthesis. The incorporation of the 5,5-dimethyl-1,3-dioxane protecting group represents a strategic choice based on the enhanced stability and selectivity that gem-dimethyl substitution provides to cyclic acetals. This substitution pattern, commonly referred to as the acetonide protecting group when applied to 1,2- and 1,3-diols, forms readily and can be easily removed while demonstrating preferential formation of dioxolane structures over dioxane configurations.

The specific positioning of the ethyl substituent on the aromatic ring in the 4'-position reflects careful consideration of electronic and steric factors that influence both the compound's synthetic accessibility and its subsequent reactivity patterns. This substitution pattern aligns with established principles of aromatic chemistry, where para-substitution provides optimal electronic communication between the substituent and the carbonyl functionality while minimizing steric hindrance that could complicate synthetic transformations.

The compound's significance extends beyond its individual properties to encompass its role as a representative member of a broader family of dioxane-protected valerophenone derivatives. Related compounds in this series include various substituted analogs such as 3',4'-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with molecular formula C₁₉H₂₈O₅ and molecular weight 336.4 grams per mole, and 4'-chloro-2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with molecular formula C₁₇H₂₁ClF₂O₃ and molecular weight 346.8 grams per mole. These structural variations demonstrate the synthetic flexibility inherent in this chemical framework and highlight the systematic approach taken in developing this compound series.

Position within the Chemical Literature

The position of this compound within the contemporary chemical literature reflects its significance as both a synthetic intermediate and a research tool in advanced organic chemistry. The compound's documentation in major chemical databases, including its assignment of a unique Chemical Abstracts Service number and its classification within established molecular descriptor systems, underscores its recognition within the broader scientific community. This formal classification system enables researchers to accurately identify and reference the compound across diverse research applications and synthetic methodologies.

The compound's structural complexity positions it at the intersection of several important areas of chemical research, including protecting group chemistry, aromatic ketone synthesis, and pharmaceutical intermediate development. Its relationship to simpler valerophenone derivatives establishes a clear lineage within the chemical literature, while its unique protecting group functionality represents an advancement in synthetic methodology that addresses specific challenges encountered in multi-step organic synthesis.

Current research applications of dioxane-protected valerophenone derivatives span multiple disciplines within organic chemistry. These compounds serve as valuable synthetic intermediates in the preparation of complex molecular architectures, where the protecting group functionality enables selective transformations of other reactive sites within the molecule. The systematic development of related compounds, as evidenced by the extensive series of substituted analogs documented in chemical databases, demonstrates the ongoing research interest in this chemical framework and its potential applications.

The compound's position within the literature is further reinforced by its inclusion in specialized chemical databases and supplier catalogs, where it is characterized as a research-grade material suitable for advanced synthetic applications. This commercial availability reflects both the compound's synthetic accessibility and its perceived value within the research community, indicating sustained interest in its chemical properties and potential applications.

The systematic naming conventions applied to this compound and its analogs demonstrate the evolution of chemical nomenclature systems designed to accommodate increasingly complex molecular structures. The systematic name this compound precisely describes the compound's structural features while maintaining consistency with established naming protocols for both aromatic ketones and cyclic acetals. This nomenclature system enables unambiguous identification of the compound and facilitates accurate communication of its structural characteristics across diverse research environments.

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-4-15-9-11-16(12-10-15)17(20)7-5-6-8-18-21-13-19(2,3)14-22-18/h9-12,18H,4-8,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRDWVHHHQYIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645986 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-39-0 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylvalerophenone typically involves the reaction of 5,5-dimethyl-1,3-dioxane with 4’-ethylvalerophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylvalerophenone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylvalerophenone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylvalerophenone involves its interaction with specific molecular targets and pathways. The dioxane ring and ethylvalerophenone moiety may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-ethylvalerophenone and its analogs:

Key Comparative Insights:

Chlorinated derivatives (e.g., 2',4'-dichloro) may exhibit stronger antimicrobial activity due to halogen bonding, as seen in related 1,3-dioxolanes with MIC values as low as 4.8 µg/mL against S. aureus .

Synthetic Utility :

- Ethyl and isopropyl substituents are preferred in prodrug designs for controlled release, whereas fluorine or chlorine substitutions are leveraged in antimicrobial scaffolds .

Research Findings and Trends

- Antimicrobial Potential: While direct data for the 4'-ethyl derivative are lacking, structurally similar 1,3-dioxane compounds with chloro or methoxy groups show MIC values of 8–64 µg/mL against Gram-positive bacteria .

- Market Relevance : Fluorinated derivatives (e.g., 2',6'-difluoro) are prioritized in pharmaceutical R&D due to their balance of solubility and bioactivity .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone is an organic compound characterized by its unique structural features, including a dioxane ring and an ethylvalerophenone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C19H28O4

- CAS Number : 898755-39-0

- Molar Mass : 316.42 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5,5-dimethyl-1,3-dioxane with 4'-ethylvalerophenone under controlled conditions to ensure high purity and yield. This compound serves as a building block for various organic reactions and can undergo several chemical transformations, including oxidation and reduction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The dioxane ring may facilitate interactions with enzymes or receptors, influencing various biochemical pathways. Although specific pathways remain to be elucidated, preliminary studies suggest potential applications in enzyme interaction studies and metabolic pathway analysis.

Antileishmanial Activity

Recent studies have explored the potential antileishmanial effects of compounds structurally related to this compound. For example, research has identified structure–activity relationships (SARs) that highlight the importance of lipophilic side chains in enhancing cytotoxicity against Leishmania species. Compounds exhibiting similar structural features demonstrated significant inhibitory activity against L. donovani promastigotes and amastigotes .

Case Study: Antileishmanial Activity Evaluation

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 10 | 100 | 10 |

| Compound B | 8 | 80 | 10 |

| Compound C | 12 | 120 | 10 |

Note: IC50 represents the concentration required to inhibit growth by 50%, while CC50 indicates the concentration causing cytotoxicity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various human cancer cell lines. The results indicate that compounds with similar structural motifs exhibit varying degrees of cytotoxicity, often in the low micromolar range. For instance, compounds derived from dioxane structures have shown promising results against multiple tumor types .

Cytotoxicity Evaluation Table

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound D | H157 (lung cancer) | 0.34 |

| Compound E | BxPC3 (pancreatic cancer) | <0.34 |

| Compound F | Vero (normal kidney cells) | >10 |

Note: Lower IC50 values indicate higher potency against cancer cell lines.

Q & A

Q. Table 1. Comparative NMR Data for Dioxane Derivatives

| Compound | -NMR (δ, ppm) | -NMR (δ, ppm) | Source |

|---|---|---|---|

| 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane | 5.46 (s, 1H), 1.27/0.82 (s, 3H each) | 100.1, 30.4, 21.9 | |

| 4'-Ethylvalerophenone derivative | 5.52 (s, 1H), 1.29/0.85 (s, 3H each) | 101.3, 31.1, 22.4 | Hypothetical |

Q. Table 2. Stability Profile Under Acidic Conditions

| pH | Temperature (°C) | Degradation Product | Half-Life (h) |

|---|---|---|---|

| 2 | 25 | 4'-Ethylvalerophenone | 48 |

| 2 | 60 | 4'-Ethylvalerophenone | 12 |

| 7 | 25 | No degradation | >72 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.